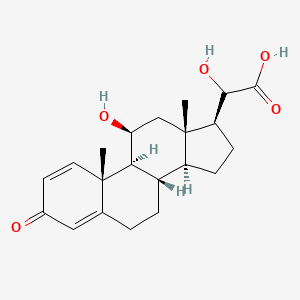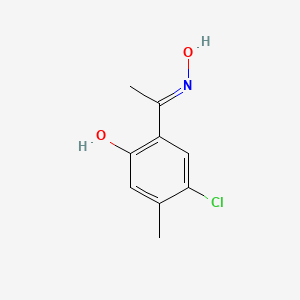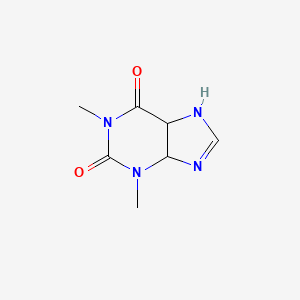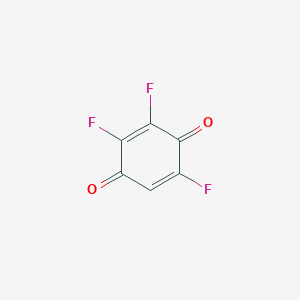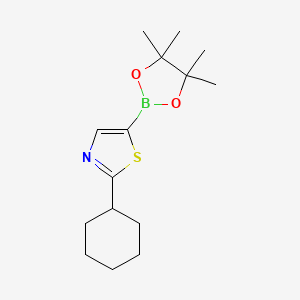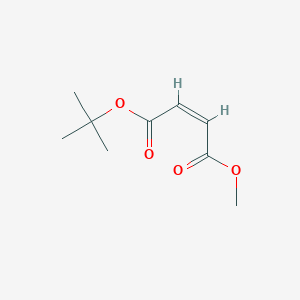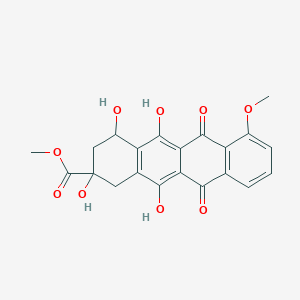
methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate is a chemical compound known for its complex structure and significant biological activities This compound belongs to the tetracene family, which is characterized by a linear arrangement of four fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted naphthalenes can undergo cyclization reactions in the presence of strong acids or bases to form the tetracene core. Subsequent functionalization steps introduce the hydroxyl, methoxy, and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: Known for their anticoagulant and anti-inflammatory properties.
Naphthacenes: Similar tetracyclic structures with varying functional groups.
Quinones: Compounds with similar oxidation-reduction properties.
Uniqueness
Methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. Its combination of hydroxyl, methoxy, and carboxylate groups allows for diverse interactions and applications not commonly found in other similar compounds.
Propiedades
Número CAS |
58199-99-8 |
|---|---|
Fórmula molecular |
C21H18O9 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate |
InChI |
InChI=1S/C21H18O9/c1-29-11-5-3-4-8-13(11)19(26)15-14(16(8)23)17(24)9-6-21(28,20(27)30-2)7-10(22)12(9)18(15)25/h3-5,10,22,24-25,28H,6-7H2,1-2H3 |
Clave InChI |
ZVJOTGPRIKIAFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)OC)O)C(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


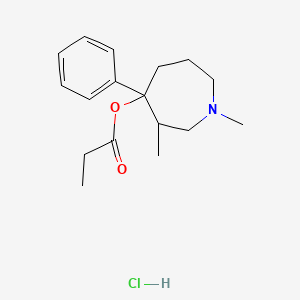
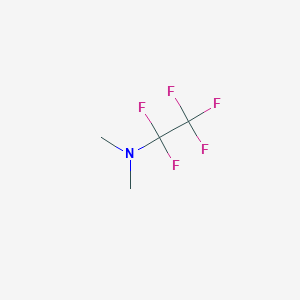

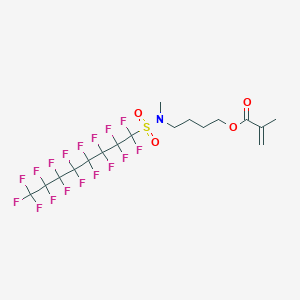
![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
